Bis(cupferronato)copper
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Overview
Description
Bis(cupferronato)copper, also known as bis-(N-nitroso-N-phenylhydroxylaminato)copper(II), is a coordination compound where copper is complexed with two cupferron ligands. This compound is notable for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Bis(cupferronato)copper can be synthesized through the reaction of copper(II) salts with cupferron in an aqueous or alcoholic medium. The typical procedure involves dissolving copper(II) acetate or copper(II) sulfate in water or methanol, followed by the addition of an aqueous solution of cupferron. The reaction mixture is then stirred at room temperature, leading to the formation of a precipitate, which is filtered, washed, and dried to obtain this compound .
Chemical Reactions Analysis
Bis(cupferronato)copper undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center in this compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The cupferron ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of different copper complexes.
Complexation Reactions: This compound can form complexes with other metal ions or organic molecules, which can alter its chemical and physical properties.
Scientific Research Applications
Bis(cupferronato)copper has several scientific research applications:
Chemistry: It is used as a reagent in qualitative inorganic analysis for the detection and quantification of metal ions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of bis(cupferronato)copper involves its ability to interact with biological molecules, such as proteins and nucleic acids. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. This property is particularly relevant in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through ROS generation .
Comparison with Similar Compounds
Bis(cupferronato)copper can be compared with other copper complexes, such as:
Copper(II) acetylacetonate: Similar to this compound, this compound is used in various chemical reactions and has applications in materials science.
Copper(II) dithiocarbamates: These complexes are known for their diverse coordination chemistry and applications in medicine and materials science.
Copper(II) phenanthroline complexes: These compounds have been studied for their potential anticancer properties and mechanisms of action involving ROS generation.
This compound is unique due to its specific ligand structure and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
15613-15-7 |
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Molecular Formula |
C12H12CuN4O4+2 |
Molecular Weight |
339.79 g/mol |
IUPAC Name |
copper;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/2C6H6N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*1-5,9H;/q;;+2/b2*8-7-; |
InChI Key |
KCPUZGCPWVMVFE-ATMONBRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].C1=CC=C(C=C1)/[N+](=N/O)/[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=NO)[O-].C1=CC=C(C=C1)[N+](=NO)[O-].[Cu+2] |
Origin of Product |
United States |
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